tert-Butyl chlorodifluoroacetate

Description

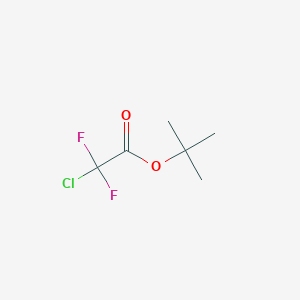

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-chloro-2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClF2O2/c1-5(2,3)11-4(10)6(7,8)9/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZLHJJSAELHRSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371364 | |

| Record name | tert-Butyl chlorodifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167308-43-2 | |

| Record name | tert-Butyl chlorodifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl chlorodifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: tert-Butyl Chlorodifluoroacetate (CAS Number 167308-43-2)

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties and applications of tert-Butyl chlorodifluoroacetate, a significant reagent in the field of synthetic organic chemistry, particularly for the introduction of the difluoromethyl moiety in the development of novel pharmaceuticals and agrochemicals.

Core Properties

tert-Butyl chlorodifluoroacetate is a fluorinated ester with the chemical formula C₆H₉ClF₂O₂.[1] Its fundamental physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 167308-43-2[1] |

| Molecular Formula | C₆H₉ClF₂O₂[1] |

| Molecular Weight | 186.58 g/mol [1] |

| Boiling Point | 65-70 °C at 10 mmHg[2] |

| Density | Not available |

| Refractive Index | Not available |

Safety and Handling

General Precautionary Measures:

-

Use in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry place.

Experimental Protocols

Synthesis of tert-Butyl Chlorodifluoroacetate

A representative method for the synthesis of tert-butyl esters involves the reaction of a carboxylic acid with isobutylene in the presence of a catalyst. This approach can be adapted for the synthesis of tert-butyl chlorodifluoroacetate.

Caption: Synthesis of tert-Butyl Chlorodifluoroacetate.

Experimental Methodology:

-

Chlorodifluoroacetic acid is dissolved in a solvent such as dichloromethane.

-

The solution is transferred to a reactor containing a strong acid ion exchange resin which acts as the catalyst.

-

The reactor is maintained at a temperature between 20-35 °C.

-

Isobutylene gas is bubbled through the reaction mixture for a period of 6-10 hours.

-

The resulting crude product is then purified by fractional distillation (rectification) to yield the final tert-butyl chlorodifluoroacetate.[6]

Radical Difluoromethylation of Heterocycles

tert-Butyl chlorodifluoroacetate can serve as a precursor for the generation of the difluoromethyl radical, which is a key intermediate in the difluoromethylation of various substrates, including heterocycles. This process is often initiated photochemically.

Caption: Radical Difluoromethylation Workflow.

Experimental Methodology:

-

In a suitable reaction vessel, the heterocyclic substrate, tert-butyl chlorodifluoroacetate, and a photocatalyst are dissolved in an appropriate solvent.

-

The reaction mixture is degassed and placed under an inert atmosphere.

-

The mixture is then irradiated with visible light for a specified period, during which the reaction is monitored for completion.

-

Upon completion, the solvent is removed, and the crude product is purified using techniques such as column chromatography to isolate the difluoromethylated heterocycle.

Spectroscopic Data

Detailed spectroscopic data for tert-Butyl chlorodifluoroacetate is not widely available in the public domain. However, based on its structure, the following spectral characteristics can be anticipated:

¹H NMR:

-

A single, sharp peak is expected for the nine equivalent protons of the tert-butyl group, likely appearing in the upfield region of the spectrum.

¹³C NMR:

-

Signals corresponding to the quaternary carbon and the methyl carbons of the tert-butyl group.

-

A signal for the ester carbonyl carbon.

-

A signal for the chlorodifluoromethyl carbon, which would be split into a triplet by the two fluorine atoms.

¹⁹F NMR:

-

A single resonance is expected for the two equivalent fluorine atoms. The chemical shift will be influenced by the adjacent chlorine and ester functionalities.[7][8][9][10][11]

Mass Spectrometry:

-

The mass spectrum is expected to show a molecular ion peak.

-

Common fragmentation patterns for tert-butyl esters include the loss of isobutylene (56 Da) and the formation of a tert-butyl cation (m/z 57).[12][13] The presence of chlorine would result in characteristic isotopic patterns for chlorine-containing fragments.

References

- 1. scbt.com [scbt.com]

- 2. Fluorinated compounds,CAS#:167308-43-2,tert-Butyl chlorodifluoroacetate [en.chemfish.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. tert-Butyl chloroacetate 97 107-59-5 [sigmaaldrich.com]

- 6. CN106397189A - Synthesis method of tert-butyl chloroacetate - Google Patents [patents.google.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. dovepress.com [dovepress.com]

- 10. 19F [nmr.chem.ucsb.edu]

- 11. 19F NMR chemical shifts. 1. Aliphatic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. uni-saarland.de [uni-saarland.de]

- 13. doaj.org [doaj.org]

An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl Chlorodifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of tert-butyl chlorodifluoroacetate, a fluorinated organic compound of interest in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms and the bulky tert-butyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This document outlines a detailed experimental protocol, predicted analytical data, and the logical workflow for the preparation and analysis of this compound.

Physicochemical Properties

While extensive experimental data for tert-butyl chlorodifluoroacetate is not widely published, its key physicochemical properties can be predicted based on its structure and data from analogous compounds.

| Property | Value | Source |

| Molecular Formula | C₆H₉ClF₂O₂ | [Calculated] |

| Molecular Weight | 186.58 g/mol | [Calculated] |

| Boiling Point | 65-70 °C at 10 mmHg | Commercial Supplier Data |

| Appearance | Colorless liquid (Predicted) | N/A |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, diethyl ether, ethyl acetate) (Predicted) | N/A |

Synthesis of tert-Butyl Chlorodifluoroacetate

A plausible and efficient method for the synthesis of tert-butyl chlorodifluoroacetate is the esterification of chlorodifluoroacetyl chloride with tert-butanol in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Experimental Protocol:

Materials:

-

Chlorodifluoroacetyl chloride

-

tert-Butanol

-

Anhydrous Dichloromethane (DCM)

-

Pyridine (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Fractional distillation apparatus

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with tert-butanol (1.1 equivalents) and anhydrous dichloromethane (100 mL). The flask is cooled to 0 °C in an ice bath.

-

Addition of Reagents: Chlorodifluoroacetyl chloride (1.0 equivalent) is dissolved in anhydrous dichloromethane (50 mL) and transferred to the dropping funnel. Pyridine (1.2 equivalents) is added to the reaction flask. The solution of chlorodifluoroacetyl chloride is then added dropwise to the stirred solution in the flask over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: The reaction mixture is quenched by the slow addition of water. The organic layer is separated using a separatory funnel and washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure tert-butyl chlorodifluoroacetate.

Caption: Synthetic and purification workflow for tert-butyl chlorodifluoroacetate.

Characterization

The structure and purity of the synthesized tert-butyl chlorodifluoroacetate can be confirmed by various spectroscopic techniques. The following tables summarize the predicted spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ¹H | 1.55 | Singlet | N/A | -C(CH ₃)₃ |

| ¹³C | 165 | Triplet | JCF ≈ 30-35 | C =O |

| 115 | Triplet | JCF ≈ 280-290 | -C F₂Cl | |

| 85 | Singlet | N/A | -C (CH₃)₃ | |

| 28 | Singlet | N/A | -C(C H₃)₃ | |

| ¹⁹F | -65 to -75 | Singlet | N/A | -CF ₂Cl |

Infrared (IR) Spectroscopy

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980-2950 | Medium | C-H stretch (tert-butyl) |

| 1760-1740 | Strong | C=O stretch (ester) |

| 1390, 1370 | Medium | C-H bend (tert-butyl) |

| 1250-1150 | Strong | C-O stretch (ester) |

| 1100-1000 | Strong | C-F stretch |

| 850-750 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

| Predicted m/z | Relative Intensity | Assignment |

| 186/188 | Low | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 131/133 | Medium | [M - C₄H₉]⁺ |

| 113/115 | Low | [M - OC₄H₉]⁺ |

| 57 | High | [C(CH₃)₃]⁺ (tert-butyl cation, likely base peak) |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical steps involved from starting materials to the fully characterized final product.

Caption: Logical workflow from synthesis to characterization.

Applications in Drug Development

The tert-butyl group is a common motif in medicinal chemistry, often introduced to increase metabolic stability and modulate lipophilicity.[1][2] Fluorine substitution can further enhance these properties and also influence binding affinity and bioavailability. The chlorodifluoroacetyl moiety can serve as a bioisostere for other chemical groups or as a reactive handle for further chemical modifications. The introduction of tert-butyl chlorodifluoroacetate into a drug candidate could therefore be a valuable strategy for lead optimization in drug discovery programs.[3]

References

- 1. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Unveiling the Molecular Identity of tert-Butyl chlorodifluoroacetate

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's structure and nomenclature is fundamental. This guide provides a focused overview of the chemical structure and the International Union of Pure and Applied Chemistry (IUPAC) name for tert-Butyl chlorodifluoroacetate.

This chemical compound, identified by the CAS Number 167308-43-2, is a halogenated ester. Its molecular formula is C₆H₉ClF₂O₂[1][2][3][4].

IUPAC Nomenclature

The formally accepted IUPAC name for this compound is tert-butyl 2-chloro-2,2-difluoroacetate [1]. Alternative names include tert-Butyl 2-chloro-2,2-difluoroethanoate and Chloro(difluoro)acetic acid tert-butyl ester[2].

Chemical Structure

The structure of tert-Butyl chlorodifluoroacetate consists of a central acetate group. A tert-butyl group is attached to one of the oxygen atoms, forming an ester. The alpha-carbon of the acetate group is substituted with one chlorine and two fluorine atoms.

The molecular structure can be represented by the SMILES notation: CC(C)(C)OC(=O)C(F)(F)Cl[1].

A 2D representation of the chemical structure is provided below:

References

Physical and chemical properties of tert-Butyl chlorodifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of tert-Butyl chlorodifluoroacetate (CAS No. 167308-43-2). Due to the limited availability of experimental data for this specific compound, this document also includes inferred properties and methodologies based on structurally related analogs. All data derived from such analogs are clearly indicated.

Executive Summary

tert-Butyl chlorodifluoroacetate is a halogenated ester of significant interest in synthetic organic chemistry. Its unique combination of a reactive chlorodifluoroacetyl group and a sterically bulky tert-butyl ester moiety makes it a potentially valuable building block for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The chlorodifluoromethyl group is a key pharmacophore in several modern drugs, and this reagent offers a direct route for its incorporation. This guide summarizes its known and predicted properties, proposes a detailed synthetic protocol, and discusses its likely reactivity and potential applications.

Physical and Chemical Properties

The definitive experimental data for many physical properties of tert-Butyl chlorodifluoroacetate are not widely published. The following table summarizes the available data for the target compound and provides data for the structurally similar tert-butyl chloroacetate for comparative purposes.

| Property | tert-Butyl chlorodifluoroacetate | tert-Butyl chloroacetate (Analog) |

| CAS Number | 167308-43-2[1] | 107-59-5[2][3] |

| Molecular Formula | C₆H₉ClF₂O₂[1] | C₆H₁₁ClO₂[4] |

| Molecular Weight | 186.58 g/mol [1] | 150.60 g/mol [2] |

| Boiling Point | 65-70 °C at 10 mmHg | 48-49 °C at 11 mmHg[2][5] |

| Density | Data not available | 1.053 g/mL at 25 °C[2] |

| Refractive Index (n₂₀/D) | Data not available | 1.423[2] |

| LogP | 2.32 (Predicted)[6] | 1.7 (Predicted) |

| IUPAC Name | tert-butyl 2-chloro-2,2-difluoroacetate[6] | tert-butyl 2-chloroacetate[4] |

| Alternate Names | tert-Butyl 2-chloro-2,2-difluoroethanoate; Chloro(difluoro)acetic acid tert-butyl ester[1] | Chloroacetic acid tert-butyl ester[4] |

Synthesis of tert-Butyl Chlorodifluoroacetate

A detailed experimental protocol for the synthesis of tert-Butyl chlorodifluoroacetate is not explicitly available in peer-reviewed literature. However, a plausible and efficient method is the esterification of chlorodifluoroacetic acid with isobutylene under acidic catalysis. This approach is analogous to established industrial processes for producing other tert-butyl esters.[7][8]

Proposed Synthetic Pathway

The reaction proceeds via the protonation of isobutylene to form the stable tert-butyl carbocation, which is then attacked by the carboxylate oxygen of chlorodifluoroacetic acid.

References

- 1. scbt.com [scbt.com]

- 2. tert-クロロ酢酸ブチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. tert-Butyl chloroacetate | C6H11ClO2 | CID 66052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-Butyl chloroacetate 97 107-59-5 [sigmaaldrich.com]

- 6. chem-space.com [chem-space.com]

- 7. US5591888A - Process for producing tert.-butyl chloroacetate - Google Patents [patents.google.com]

- 8. CN106397189A - Synthesis method of tert-butyl chloroacetate - Google Patents [patents.google.com]

tert-Butyl chlorodifluoroacetate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl chlorodifluoroacetate, a fluorinated organic compound of interest in synthetic chemistry and potentially in drug discovery. This document outlines its fundamental chemical properties, proposes a synthetic pathway, and discusses the broader relevance of its structural motifs in the context of medicinal chemistry.

Core Chemical Properties

The fundamental molecular characteristics of tert-butyl chlorodifluoroacetate are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₉ClF₂O₂ |

| Molecular Weight | 186.58 g/mol |

| CAS Number | 167308-43-2 |

| Alternate Names | tert-Butyl 2-chloro-2,2-difluoroethanoate, Chloro(difluoro)acetic acid tert-butyl ester |

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of tert-butyl chlorodifluoroacetate are not extensively documented in publicly available literature, a plausible synthetic route can be extrapolated from established methods for analogous, non-fluorinated esters. A common method for the synthesis of tert-butyl esters is the acid-catalyzed addition of an alkene, such as isobutylene, to a carboxylic acid.

A proposed synthetic workflow for tert-butyl chlorodifluoroacetate is outlined below. This protocol is based on the known synthesis of tert-butyl chloroacetate and would require optimization and validation for this specific compound.

Proposed Synthesis of tert-Butyl Chlorodifluoroacetate

Reaction: The synthesis would likely proceed via the esterification of chlorodifluoroacetic acid with isobutylene, using a strong acid catalyst.

Step-by-Step Protocol:

-

Reaction Setup: In a pressure-rated reactor, dissolve chlorodifluoroacetic acid in a suitable aprotic solvent, such as dichloromethane.

-

Catalyst Addition: Introduce a strong acid catalyst. A solid-supported acid catalyst, like a strong acid ion-exchange resin, is a modern and practical choice to simplify purification.

-

Introduction of Isobutylene: Cool the mixture and introduce a controlled stream of isobutylene gas into the reactor. The reaction is typically conducted under pressure to maintain isobutylene in the liquid phase and increase its concentration.

-

Reaction Conditions: Maintain the reaction at a controlled temperature, likely between 20-40°C, for several hours with continuous stirring. The reaction progress should be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the catalyst can be removed by filtration. The crude product is then purified, typically by fractional distillation under reduced pressure, to separate the desired tert-butyl chlorodifluoroacetate from unreacted starting materials and any byproducts.

Proposed synthetic workflow for tert-Butyl chlorodifluoroacetate.

Relevance in Drug Development and Medicinal Chemistry

While there is no specific data on the biological activity or signaling pathways associated with tert-butyl chlorodifluoroacetate, the presence of the tert-butyl group is of significant interest in medicinal chemistry. The tert-butyl group can influence a molecule's pharmacokinetic and pharmacodynamic properties in several ways.

Key Roles of the tert-Butyl Moiety:

-

Steric Shielding: The bulky nature of the tert-butyl group can act as a steric shield, protecting adjacent functional groups from metabolic degradation by enzymes such as cytochrome P450s. This can increase the metabolic stability and half-life of a drug candidate.

-

Modulation of Lipophilicity: The incorporation of a tert-butyl group generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.

-

Receptor Binding: The size and shape of the tert-butyl group can provide critical hydrophobic interactions within the binding pocket of a target protein, potentially enhancing binding affinity and potency.

The introduction of fluorine atoms, as in tert-butyl chlorodifluoroacetate, further modulates these properties. Fluorine can alter the electronic properties of the molecule, influence metabolic stability, and affect binding interactions.

Influence of the tert-butyl group on drug candidate properties.

A Comprehensive Technical Guide to tert-Butyl chlorodifluoroacetate for Researchers and Drug Development Professionals

An in-depth exploration of the chemical properties, synthesis, and potential applications of tert-Butyl chlorodifluoroacetate, a valuable reagent in modern organic synthesis and drug discovery.

Introduction

tert-Butyl chlorodifluoroacetate is a halogenated organic compound that has garnered interest within the scientific community, particularly in the fields of pharmaceutical chemistry and materials science. Its unique structural features, combining a bulky tert-butyl group with a reactive chlorodifluoroacetyl moiety, make it a versatile building block for the synthesis of complex molecules. This guide provides a detailed overview of its nomenclature, chemical properties, probable synthesis routes, and potential applications, with a focus on its relevance to researchers and professionals in drug development.

Nomenclature and Identification

While "tert-Butyl chlorodifluoroacetate" is the commonly accepted name, this compound is also known by several synonyms. A clear understanding of these alternative names is crucial for effective literature searches and chemical sourcing.

Table 1: Alternate Names and Identifiers for tert-Butyl chlorodifluoroacetate

| Identifier Type | Value |

| IUPAC Name | tert-butyl 2-chloro-2,2-difluoroacetate[1] |

| Alternate Names | tert-Butyl 2-chloro-2,2-difluoroethanoate[2][3], Chloro(difluoro)acetic acid tert-butyl ester[2][3], t-butyl chlorodifluoroacetate[4] |

| CAS Number | 167308-43-2[2] |

| Molecular Formula | C₆H₉ClF₂O₂[2] |

| Molecular Weight | 186.58 g/mol [2] |

| SMILES | CC(C)(C)OC(=O)C(F)(F)Cl[1] |

| InChI | InChI=1S/C6H9ClF2O2/c1-5(2,3)11-4(10)6(7,8)9/h1-3H3[1] |

Physicochemical Properties

The physical and chemical properties of tert-Butyl chlorodifluoroacetate are essential for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Data for tert-Butyl chlorodifluoroacetate

| Property | Value |

| Boiling Point | 65-70 °C at 10 mmHg[4] |

| LogP | 2.32[1] |

| Purity | Typically ≥95%[3] |

Synthesis and Experimental Protocols

A probable and scalable approach would be the acid-catalyzed addition of chlorodifluoroacetic acid to isobutene. This method avoids the use of more hazardous reagents like chlorodifluoroacetyl chloride and offers a more atom-economical route.

Proposed Experimental Protocol: Synthesis of tert-Butyl chlorodifluoroacetate

Disclaimer: This is a proposed protocol based on analogous reactions and should be performed by a qualified chemist with appropriate safety precautions.

Materials:

-

Chlorodifluoroacetic acid

-

Isobutene (liquefied or as a gas)

-

Strong acid catalyst (e.g., sulfuric acid, or a solid acid resin like Amberlyst 15)

-

Anhydrous dichloromethane (as solvent)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

Equipment:

-

Pressure-rated reaction vessel (autoclave) or a robust sealed tube

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a clean, dry, and pressure-rated reaction vessel, dissolve chlorodifluoroacetic acid (1.0 equivalent) in anhydrous dichloromethane.

-

Catalyst Addition: Add a catalytic amount of the strong acid catalyst (e.g., 0.05 equivalents of sulfuric acid or a suitable amount of a solid acid resin).

-

Reactant Addition: Cool the reaction mixture to 0°C and carefully add an excess of liquefied isobutene (e.g., 1.5-2.0 equivalents). Alternatively, purge the vessel with isobutene gas and maintain a positive pressure.

-

Reaction: Seal the vessel and allow it to warm to room temperature. Stir the reaction mixture for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, carefully vent the excess isobutene in a well-ventilated fume hood. Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure tert-Butyl chlorodifluoroacetate.

Caption: Proposed workflow for the synthesis of tert-Butyl chlorodifluoroacetate.

Applications in Research and Drug Development

The utility of tert-Butyl chlorodifluoroacetate in drug discovery and development stems from the unique properties imparted by the fluorinated acetyl and the tert-butyl groups.

-

Introduction of Fluorine: Fluorine is a key element in modern pharmaceuticals. The introduction of fluorine atoms can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. The chlorodifluoroacetyl group in tert-Butyl chlorodifluoroacetate serves as a precursor to the difluoromethyl or trifluoromethyl groups, which are common bioisosteres for other functional groups.

-

The tert-Butyl Group: The bulky tert-butyl group can act as a steric shield, protecting adjacent functional groups from metabolic degradation. It can also serve to anchor a molecule within a specific binding pocket of a protein target. However, the lipophilicity of the tert-butyl group can sometimes be a liability, and its replacement with other groups is a common strategy in medicinal chemistry.

-

Synthetic Intermediate: tert-Butyl chlorodifluoroacetate is a valuable intermediate for the synthesis of more complex fluorinated molecules. The ester can be hydrolyzed to the corresponding carboxylic acid, or the chlorine atom can be displaced by various nucleophiles to introduce new functionalities.

Caption: Logical relationships of tert-Butyl chlorodifluoroacetate's features.

Conclusion

tert-Butyl chlorodifluoroacetate is a promising reagent for the synthesis of novel fluorinated compounds with potential applications in drug discovery and materials science. Its unique combination of a bulky, sterically hindering tert-butyl group and a reactive, fluorine-containing acetyl moiety makes it a versatile tool for medicinal chemists. While detailed synthetic procedures are not widely published, plausible routes can be devised based on established chemical principles. Further research into the reactivity and applications of this compound is warranted and is likely to uncover new and valuable synthetic methodologies.

References

- 1. Tert-butyl 2-chloro-2,2-difluoroacetate - C6H9ClF2O2 | CSSB00011216041 [chem-space.com]

- 2. scbt.com [scbt.com]

- 3. 167308-43-2 Cas No. | tert-Butyl chloro(difluoro)acetate | Apollo [store.apolloscientific.co.uk]

- 4. Fluorinated compounds,CAS#:167308-43-2,tert-Butyl chlorodifluoroacetate [en.chemfish.com]

The Enigmatic Genesis of a Fluorinated Building Block: A Technical Guide to tert-Butyl Chlorodifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-Butyl chlorodifluoroacetate, a halogenated ester with significant potential in organic synthesis and medicinal chemistry, presents a curious case in the annals of chemical discovery. While its structural analogs have well-documented histories, the specific timeline and initial synthesis of this valuable reagent remain elusive in publicly accessible records. This technical guide provides a comprehensive overview of tert-Butyl chlorodifluoroacetate, including its presumed synthesis, physicochemical properties, and potential applications. In the absence of definitive historical data, this document compiles plausible synthetic routes based on established chemical principles and provides detailed experimental protocols analogous to those for similar compounds. This guide aims to serve as a foundational resource for researchers utilizing or investigating this versatile fluorinated building block.

Introduction

This guide will therefore focus on the probable synthetic pathways to tert-Butyl chlorodifluoroacetate, drawing parallels from the well-established synthesis of its non-fluorinated analog, tert-butyl chloroacetate.

Physicochemical Properties

A summary of the known physicochemical properties of tert-Butyl chlorodifluoroacetate is presented in Table 1.

| Property | Value | Source |

| CAS Number | 167308-43-2 | [1] |

| Molecular Formula | C₆H₉ClF₂O₂ | [1] |

| Molecular Weight | 186.58 g/mol | [1] |

| Alternate Names | tert-Butyl 2-chloro-2,2-difluoroethanoate; Chloro(difluoro)acetic acid tert-butyl ester | [1] |

Plausible Synthetic Routes

Two primary retrosynthetic disconnections suggest logical pathways for the synthesis of tert-Butyl chlorodifluoroacetate, analogous to the preparation of other tert-butyl esters.

Esterification of Chlorodifluoroacetic Acid with Isobutylene

This method, widely employed for the synthesis of tert-butyl esters, involves the acid-catalyzed addition of a carboxylic acid to isobutylene. A patent for the production of tert-butyl chloroacetate describes a similar process where chloroacetic acid is reacted with isobutene in a pressure vessel at elevated temperatures.[2] A similar approach can be envisioned for the synthesis of the title compound.

Figure 1: Proposed synthesis of tert-Butyl chlorodifluoroacetate via esterification.

Reaction of Chlorodifluoroacetyl Chloride with tert-Butanol

Another common method for ester synthesis involves the reaction of an acid chloride with an alcohol. In this proposed route, chlorodifluoroacetyl chloride would be reacted with tert-butanol, likely in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Figure 2: Proposed synthesis via reaction of an acid chloride with an alcohol.

Detailed Experimental Protocols (Analogous)

The following protocols are adapted from established procedures for the synthesis of tert-butyl chloroacetate and are proposed as viable methods for the preparation of tert-Butyl chlorodifluoroacetate.

Protocol for Esterification of Chlorodifluoroacetic Acid with Isobutylene (Analogous to US Patent 5,591,888A)[2]

Materials:

-

Chlorodifluoroacetic acid

-

Isobutylene

-

Pressurized reaction vessel (autoclave)

Procedure:

-

Charge a pressure-resistant reactor with chlorodifluoroacetic acid.

-

Cool the reactor and introduce a molar excess of liquefied isobutylene.

-

Seal the reactor and heat to a temperature between 80-110 °C for 4-8 hours. The pressure will increase to 3-12 bar.

-

After the reaction period, cool the reactor to room temperature and carefully vent any excess isobutylene.

-

Transfer the crude product mixture to a distillation apparatus.

-

Purify the tert-Butyl chlorodifluoroacetate by vacuum distillation.

Quantitative Data (Analogous from tert-butyl chloroacetate synthesis): [3]

| Parameter | Value |

| Reactant Ratio (Isobutene:Chloroacetic Acid) | ~2:1 |

| Temperature | 90 °C |

| Time | 6 hours |

| Initial Pressure | 10 bar |

| Yield | 97.7% (of crude distillate) |

Protocol for Reaction of Chlorodifluoroacetyl Chloride with tert-Butanol (Analogous to the synthesis of Glycine t-butyl ester)[4]

Materials:

-

Chlorodifluoroacetyl chloride

-

tert-Butanol

-

Anhydrous non-polar solvent (e.g., diethyl ether, dichloromethane)

-

A non-nucleophilic base (e.g., pyridine or triethylamine)

Procedure:

-

In a round-bottomed flask equipped with a dropping funnel and a magnetic stirrer, dissolve tert-butanol in the anhydrous solvent.

-

Add a molar equivalent of the non-nucleophilic base to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of chlorodifluoroacetyl chloride in the same solvent from the dropping funnel.

-

Allow the reaction to stir at room temperature for several hours after the addition is complete.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting tert-Butyl chlorodifluoroacetate by vacuum distillation.

Potential Applications in Drug Development and Synthesis

While specific examples of the use of tert-Butyl chlorodifluoroacetate in signaling pathways or as a final drug substance are not prominent in the literature, its structural motifs suggest significant potential in medicinal chemistry. The tert-butyl ester group is a common protecting group for carboxylic acids, and the chlorodifluoromethyl group is a lipophilic, metabolically stable moiety that can serve as a bioisostere for other functional groups.

Figure 3: Potential roles of tert-Butyl chlorodifluoroacetate in medicinal chemistry.

The introduction of the chlorodifluoromethyl group can enhance the lipophilicity of a drug candidate, potentially improving its membrane permeability and oral bioavailability. Furthermore, the strong carbon-fluorine bonds can block sites of metabolism, leading to a longer in vivo half-life. The tert-butyl ester itself can be used to mask a carboxylic acid functional group during a synthetic sequence and can be deprotected under acidic conditions.

Conclusion

tert-Butyl chlorodifluoroacetate remains a compound with an underexplored history. While the precise details of its discovery are not apparent, its synthesis can be reasonably inferred from established methods for analogous compounds. Its unique combination of a bulky protecting group and a functionalized fluorinated moiety makes it a valuable tool for synthetic and medicinal chemists. This guide provides a foundational understanding of this reagent, offering plausible and detailed synthetic protocols to enable its broader application in research and development. Further investigation into the historical context of its first synthesis and a more thorough exploration of its applications are warranted to fully realize the potential of this enigmatic fluorinated building block.

References

Navigating the Stability and Storage of tert-Butyl Chlorodifluoroacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tert-Butyl chlorodifluoroacetate is a fluorinated ester of significant interest in organic synthesis and pharmaceutical development. Its unique structural features, including the sterically bulky tert-butyl group and the electron-withdrawing difluoro- and chloro-substituents on the acetate moiety, impart specific reactivity and stability characteristics. This technical guide provides a comprehensive overview of the known and inferred stability and storage conditions for this compound, drawing upon available data for structurally related molecules to offer best-practice recommendations for its handling and preservation.

Core Stability Profile

While specific experimental stability studies on tert-butyl chlorodifluoroacetate are not extensively available in public literature, a robust understanding of its stability can be extrapolated from the well-established principles of organic chemistry and data on analogous fluorinated and non-fluorinated esters. The presence of two fluorine atoms on the α-carbon is expected to significantly influence the ester's electronic properties and, consequently, its stability.

General Inferences on Stability:

-

Thermal Stability: Fluorination is known to enhance the thermal stability of organic compounds. Therefore, tert-butyl chlorodifluoroacetate is anticipated to be more thermally stable than its non-fluorinated counterpart, tert-butyl chloroacetate. However, it is crucial to note that α-haloesters can undergo decomposition at elevated temperatures. A potential decomposition pathway for this compound upon heating is the generation of difluorocarbene.

-

Hydrolytic Stability: The electron-withdrawing nature of the fluorine and chlorine atoms is expected to make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, including hydrolysis. However, the bulky tert-butyl group provides significant steric hindrance, which can counteract this electronic effect and slow down the rate of hydrolysis, particularly under neutral conditions. Under acidic or basic conditions, hydrolysis is expected to be more facile.

-

Oxidative Stability: Fluorinated compounds generally exhibit high resistance to oxidation. It is therefore anticipated that tert-butyl chlorodifluoroacetate will be stable towards common oxidizing agents under standard laboratory conditions.

-

Photostability: While specific photostability data is unavailable, compounds with C-Cl bonds can be susceptible to photolytic cleavage. Therefore, prolonged exposure to ultraviolet (UV) light should be avoided.

A summary of the inferred stability under various conditions is presented in Table 1.

| Parameter | Inferred Stability | Remarks |

| Thermal | Moderately Stable | Avoid prolonged heating at high temperatures to prevent decomposition and potential formation of difluorocarbene. |

| Hydrolysis | Susceptible, especially under acidic or basic conditions | The bulky tert-butyl group offers some steric protection against hydrolysis under neutral conditions. |

| Oxidation | Stable | The high degree of fluorination confers resistance to oxidation. |

| Light | Potentially Unstable | Avoid prolonged exposure to UV light to prevent potential C-Cl bond cleavage. |

Table 1: Inferred Stability Profile of tert-Butyl Chlorodifluoroacetate

Recommended Storage Conditions

Proper storage is paramount to ensure the long-term integrity of tert-butyl chlorodifluoroacetate. The following recommendations are based on best practices for handling reactive esters and halogenated compounds.

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage. | Reduces the rate of potential decomposition and hydrolysis. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric moisture, which can lead to hydrolysis. |

| Container | Use a tightly sealed, amber glass bottle or a chemically resistant container. | Protects from light and prevents leakage of the volatile compound. Ensures compatibility and prevents degradation of the container. |

| Incompatible Materials | Store away from strong acids, strong bases, and strong oxidizing agents. | Avoids potential catalytic degradation or vigorous reactions. |

Table 2: Recommended Storage Conditions for tert-Butyl Chlorodifluoroacetate

Potential Decomposition Pathways

Understanding the potential degradation routes of tert-butyl chlorodifluoroacetate is crucial for predicting its stability and for the analysis of aged samples. Two primary pathways are considered most likely: hydrolysis and thermal decomposition.

Hydrolysis

Hydrolysis of tert-butyl chlorodifluoroacetate can be catalyzed by either acid or base, or proceed neutrally, albeit at a much slower rate.

Figure 1: Hydrolysis of tert-Butyl Chlorodifluoroacetate.

Thermal Decomposition

Upon heating, tert-butyl chlorodifluoroacetate may undergo decomposition to generate difluorocarbene, a highly reactive intermediate.

Figure 2: Potential Thermal Decomposition Pathway.

Experimental Protocols: General Guidance

Due to the absence of specific published experimental protocols for stability testing of tert-butyl chlorodifluoroacetate, the following are general methodologies that can be adapted for its analysis.

Protocol 1: General Procedure for Monitoring Hydrolytic Stability

-

Preparation of Solutions: Prepare solutions of tert-butyl chlorodifluoroacetate in appropriate buffered aqueous solutions (e.g., pH 4, 7, and 9) at a known concentration.

-

Incubation: Incubate the solutions at a constant temperature (e.g., 25 °C or 40 °C) in sealed vials, protected from light.

-

Sampling: At predetermined time points, withdraw aliquots from each solution.

-

Analysis: Quench the reaction if necessary (e.g., by neutralization) and analyze the concentration of the remaining tert-butyl chlorodifluoroacetate and the formation of chlorodifluoroacetic acid using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Analysis: Plot the concentration of the parent compound versus time to determine the rate of hydrolysis.

Figure 3: Experimental Workflow for Hydrolytic Stability.

Protocol 2: General Procedure for Assessing Thermal Stability

-

Sample Preparation: Place a known amount of tert-butyl chlorodifluoroacetate in a sealed vial, optionally under an inert atmosphere.

-

Heating: Heat the sample at a specific temperature for a defined period. A range of temperatures should be investigated.

-

Analysis: After cooling, dissolve the sample in a suitable solvent and analyze for the presence of the parent compound and potential decomposition products by GC-MS or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Evaluation: Compare the purity of the heated sample to a control sample stored at low temperature to assess the extent of decomposition.

Conclusion

While specific quantitative stability data for tert-butyl chlorodifluoroacetate is scarce, a conservative approach to its storage and handling is recommended based on the known properties of structurally similar compounds. Storing the compound in a cool, dry, dark place under an inert atmosphere will maximize its shelf life. Researchers should be mindful of its potential for hydrolysis, especially in the presence of acids or bases, and its possible thermal decomposition at elevated temperatures. The general experimental protocols provided herein can serve as a starting point for in-house stability assessments. As with any chemical, it is imperative to consult the Safety Data Sheet (SDS) and perform a thorough risk assessment before use.

Methodological & Application

Application Notes and Protocols for tert-Butyl Chlorodifluoroacetate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl chlorodifluoroacetate (ClCF₂CO₂tBu) is a halogenated ester with potential applications in organic synthesis, primarily as a precursor for the introduction of the difluoromethylene (-CF₂-) group into organic molecules. The presence of two fluorine atoms and a chlorine atom on the α-carbon, along with the bulky tert-butyl ester group, imparts unique reactivity to this compound. These application notes provide an overview of its potential uses and generalized protocols for its application in key synthetic transformations.

Application Note 1: Generation of Difluorocarbene

One of the primary proposed applications of tert-butyl chlorodifluoroacetate is as a precursor to difluorocarbene (:CF₂), a highly reactive intermediate for the synthesis of gem-difluorinated compounds. The thermal decomposition of related chlorodifluoroacetates is a known method for generating difluorocarbene.[1]

Proposed Reaction Pathway: Thermolysis

Upon heating, tert-butyl chlorodifluoroacetate is expected to undergo thermolysis to generate difluorocarbene, tert-butanol, and carbon dioxide. The volatile nature of the byproducts can be advantageous for product purification.

Caption: Proposed thermolytic generation of difluorocarbene.

Experimental Protocol: Difluoromethylenation of Phenols

This protocol describes a general procedure for the O-difluoromethylenation of phenols using tert-butyl chlorodifluoroacetate as a difluorocarbene precursor.

Materials:

-

tert-Butyl chlorodifluoroacetate

-

Substituted phenol

-

Anhydrous N,N-dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen), add the substituted phenol (1.0 mmol) and anhydrous DMF (5 mL).

-

Add potassium carbonate (2.0 mmol, 2.0 equiv.) to the solution and stir the mixture at room temperature for 15 minutes to form the phenoxide.

-

Add tert-butyl chlorodifluoroacetate (1.5 mmol, 1.5 equiv.) to the reaction mixture.

-

Heat the reaction mixture to 90-110 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water (20 mL).

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired difluoromethylated ether.

Table 1: Hypothetical Substrate Scope for O-Difluoromethylenation of Phenols

| Entry | Phenol Substrate | Product | Hypothetical Yield (%) |

| 1 | Phenol | Difluoromethoxybenzene | 75 |

| 2 | 4-Methoxyphenol | 1-(Difluoromethoxy)-4-methoxybenzene | 82 |

| 3 | 4-Nitrophenol | 1-(Difluoromethoxy)-4-nitrobenzene | 65 |

| 4 | 2-Naphthol | 2-(Difluoromethoxy)naphthalene | 78 |

Note: The yields presented are hypothetical and serve as a guide for potential outcomes.

Application Note 2: Reformatsky-Type Reactions

The presence of a chlorine atom alpha to the ester carbonyl suggests that tert-butyl chlorodifluoroacetate could be a suitable substrate for the Reformatsky reaction.[2][3][4][5] This reaction involves the formation of a zinc enolate, which then adds to a carbonyl compound to form a β-hydroxy ester.[2][3][4][5]

Proposed Reaction Pathway: Reformatsky Reaction

In the presence of activated zinc, tert-butyl chlorodifluoroacetate is expected to form a difluorinated zinc enolate. This enolate can then react with aldehydes or ketones to yield β-hydroxy-α,α-difluoroesters.

Caption: Proposed mechanism for the Reformatsky-type reaction.

Experimental Protocol: Reformatsky-Type Reaction with Aldehydes

This protocol outlines a general procedure for the reaction of tert-butyl chlorodifluoroacetate with an aldehyde in the presence of zinc.

Materials:

-

tert-Butyl chlorodifluoroacetate

-

Aldehyde

-

Zinc dust (activated)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Activate zinc dust by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.

-

To a dry three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and magnetic stir bar under an inert atmosphere, add the activated zinc dust (1.5 mmol, 1.5 equiv.).

-

Add anhydrous THF (5 mL) to the flask.

-

In the dropping funnel, prepare a solution of the aldehyde (1.0 mmol) and tert-butyl chlorodifluoroacetate (1.2 mmol, 1.2 equiv.) in anhydrous THF (10 mL).

-

Add a small portion of the solution from the dropping funnel to the zinc suspension and gently heat to initiate the reaction. An exothermic reaction should be observed.

-

Add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired β-hydroxy-α,α-difluoroester.

Table 2: Hypothetical Substrate Scope for the Reformatsky-Type Reaction

| Entry | Aldehyde Substrate | Product | Hypothetical Yield (%) |

| 1 | Benzaldehyde | tert-Butyl 3-hydroxy-2,2-difluoro-3-phenylpropanoate | 85 |

| 2 | 4-Chlorobenzaldehyde | tert-Butyl 3-(4-chlorophenyl)-3-hydroxy-2,2-difluoropropanoate | 80 |

| 3 | Cyclohexanecarboxaldehyde | tert-Butyl 3-cyclohexyl-3-hydroxy-2,2-difluoropropanoate | 70 |

| 4 | Heptanal | tert-Butyl 3-hydroxy-2,2-difluorononanoate | 72 |

Note: The yields presented are hypothetical and serve as a guide for potential outcomes.

Disclaimer

The experimental protocols and quantitative data provided herein are proposed based on established principles of organic chemistry and the known reactivity of similar compounds. These are intended for informational purposes and as a starting point for experimental design. Researchers should conduct their own optimization and characterization of products. Always follow appropriate laboratory safety procedures when handling chemicals.

References

Application Notes and Protocols: Difluoromethylation Strategies Utilizing Chlorodifluoroacetate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a difluoromethyl (-CF2H) group into organic molecules is a widely employed strategy in medicinal chemistry and drug discovery. This moiety can significantly modulate key physicochemical properties such as lipophilicity, metabolic stability, and pKa, often leading to improved pharmacokinetic and pharmacodynamic profiles. While a variety of difluoromethylating agents have been developed, this document focuses on the application of chlorodifluoroacetate derivatives.

Note on tert-Butyl Chlorodifluoroacetate: Extensive review of the scientific literature reveals a significant lack of specific data and established protocols for the use of tert-butyl chlorodifluoroacetate as a direct difluoromethylating agent. The closely related and commercially available salt, sodium chlorodifluoroacetate , is, however, a well-established and widely used precursor for difluoromethylation reactions. The protocols and data presented herein will therefore focus on the application of sodium chlorodifluoroacetate. The reactivity of tert-butyl chlorodifluoroacetate is likely to proceed through a similar intermediate under potentially different reaction conditions, a concept that will be discussed further.

The primary reactive species generated from chlorodifluoroacetate salts is difluorocarbene (:CF2) , a versatile intermediate that can react with a range of nucleophiles to afford the corresponding difluoromethylated products.

Reaction Principle: Generation of Difluorocarbene

The most common method for generating difluorocarbene from sodium chlorodifluoroacetate is through thermal decarboxylation.[1] Upon heating, the salt eliminates carbon dioxide and a chloride ion to produce the highly electrophilic difluorocarbene. This intermediate is then trapped in situ by a suitable nucleophile present in the reaction mixture.

References

Application Notes and Protocols for tert-Butyl chlorodifluoroacetate in Organic Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tert-Butyl chlorodifluoroacetate as a precursor for difluorocarbene, a versatile reagent for the synthesis of gem-difluorocyclopropane-containing molecules. The protocols and data presented herein are based on established methodologies for analogous chlorodifluoroacetate salts and serve as a guide for the development of specific experimental procedures.

Introduction

tert-Butyl chlorodifluoroacetate is a chemical reagent utilized for the in situ generation of difluorocarbene (:CF₂), a highly reactive intermediate. The primary application of this reagent is in the difluorocyclopropanation of alkenes, a key transformation in modern organic synthesis. The resulting gem-difluorocyclopropane motif is of significant interest in medicinal chemistry and drug development due to its unique conformational and electronic properties, which can enhance metabolic stability, binding affinity, and cell membrane permeability of drug candidates.

Mechanism of Difluorocarbene Generation

The thermal decomposition of tert-Butyl chlorodifluoroacetate proceeds through a concerted mechanism to generate difluorocarbene, tert-butanol, and carbon dioxide. The reaction is typically carried out at elevated temperatures in a suitable high-boiling solvent.

Application Notes and Protocols: Tert-Butyl Chlorodifluoroacetate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. Among these, the difluoromethyl group (-CF₂H) has garnered significant attention due to its unique characteristics. It can act as a lipophilic hydrogen bond donor and serves as a bioisostere for hydroxyl, thiol, and amine moieties, often enhancing metabolic stability and cell membrane permeability.

Tert-butyl chlorodifluoroacetate (ClCF₂CO₂tBu) is a key reagent for introducing the difluoromethyl group. While detailed experimental protocols for its use are not always readily available in public literature, its chemical reactivity is analogous to the more widely documented sodium chlorodifluoroacetate. Both reagents serve as precursors to difluorocarbene (:CF₂), a highly reactive intermediate that is central to their difluoromethylating capabilities. This document provides a comprehensive overview of the application of this chemistry in pharmaceutical synthesis, with a detailed protocol for a key transformation in the synthesis of the anti-inflammatory drug, Roflumilast, using the analogous sodium salt.

Core Application: Difluoromethylation in the Synthesis of Roflumilast

Roflumilast is a selective phosphodiesterase 4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). A critical step in its synthesis involves the introduction of a difluoromethoxy group onto an aromatic ring. This is typically achieved through the reaction of a phenolic precursor with a difluorocarbene source.

Reaction Principle

The core of the reaction is the thermal decomposition of a chlorodifluoroacetate salt to generate difluorocarbene. This highly electrophilic species is then trapped by a nucleophile, in this case, a phenoxide, to form the desired difluoromethyl ether.

General Reaction:

Ar-OH + ClCF₂CO₂Na → Ar-OCF₂H + NaCl + CO₂

Quantitative Data: Difluoromethylation of Substituted Phenols

The following table summarizes the yields for the difluoromethylation of various substituted phenols using sodium chlorodifluoroacetate, illustrating the scope of this transformation.

| Entry | Substrate (Ar-OH) | Product (Ar-OCF₂H) | Yield (%) |

| 1 | 4-Hydroxybenzaldehyde | 4-(Difluoromethoxy)benzaldehyde | 85 |

| 2 | 4-Nitrophenol | 1-(Difluoromethoxy)-4-nitrobenzene | 92 |

| 3 | 4-Cyanophenol | 4-(Difluoromethoxy)benzonitrile | 88 |

| 4 | Methyl 4-hydroxybenzoate | Methyl 4-(difluoromethoxy)benzoate | 90 |

| 5 | 1-(4-Hydroxyphenyl)ethan-1-one | 1-(4-(Difluoromethoxy)phenyl)ethan-1-one | 89 |

| 6 | 3-Chlorophenol | 1-Chloro-3-(difluoromethoxy)benzene | 75 |

| 7 | 4-Bromo-2-fluorophenol | 4-Bromo-1-(difluoromethoxy)-2-fluorobenzene | 81 |

Experimental Protocols

Protocol 1: Synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (Key Intermediate for Roflumilast)

This protocol details the difluoromethylation of methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate using sodium chlorodifluoroacetate.[1]

Materials:

-

Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate

-

Sodium chlorodifluoroacetate (ClCF₂CO₂Na)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium carbonate (1.5 equivalents). Place the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a slurry.

-

Heating: Heat the slurry to 95 °C with vigorous stirring.

-

Addition of Reactants: In a separate flask, dissolve methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate (1 equivalent) and sodium chlorodifluoroacetate (2 equivalents) in a minimal amount of DMF.

-

Reaction Execution: Add the solution of the reactants dropwise to the hot slurry of potassium carbonate in DMF over 30 minutes.

-

Monitoring the Reaction: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methyl 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoate.

-

-

Purification: The crude product can be purified by column chromatography on silica gel.

-

Saponification: The purified ester is then saponified using a standard procedure (e.g., refluxing with NaOH in methanol/water) and subsequently acidified with HCl to yield the final product, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid.

Diagrams

Experimental Workflow: Difluoromethylation of a Phenolic Substrate

Caption: Workflow for the difluoromethylation of phenols.

Signaling Pathway: Roflumilast Inhibition of PDE4

Caption: Roflumilast inhibits PDE4, increasing cAMP levels.

Conclusion

The use of chlorodifluoroacetate reagents is a valuable strategy in pharmaceutical synthesis for the introduction of the difluoromethyl group. This modification can significantly enhance the drug-like properties of a molecule. As exemplified by the synthesis of a key intermediate for Roflumilast, this chemical transformation is robust and applicable to complex molecular scaffolds. The detailed protocol and understanding of the underlying reaction mechanism provide a solid foundation for researchers in drug discovery and development to apply this methodology in their own synthetic endeavors.

References

Application Notes and Protocols for Tert-Butyl Chlorodifluoroacetate Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the primary reactions of tert-butyl chlorodifluoroacetate, a versatile reagent in organic synthesis. The protocols focus on its application as a precursor for difluorocarbene generation, enabling difluoromethylation and difluorocyclopropanation reactions, as well as its use in Reformatsky-type additions.

Generation of Difluorocarbene from Tert-Butyl Chlorodifluoroacetate

Tert-butyl chlorodifluoroacetate serves as an effective precursor for the in situ generation of difluorocarbene (:CF₂). This highly reactive intermediate can then be trapped by a variety of nucleophiles and unsaturated systems. The thermal or base-induced decomposition of tert-butyl chlorodifluoroacetate proceeds via the elimination of tert-butanol and carbon dioxide, along with the chloride ion, to yield the singlet difluorocarbene.

Signaling Pathway for Difluorocarbene Generation and Subsequent Reactions

Application Notes and Protocols: The Role of tert-Butyl Chlorodifluoroacetate in Introducing the tert-Butyl Group

A comprehensive search of available scientific literature and chemical databases did not yield specific information on the use of tert-butyl chlorodifluoroacetate as a reagent for introducing the tert-butyl group in organic synthesis. While the compound is commercially available and its basic chemical properties are documented, there is a lack of published research detailing its application in tert-butylation reactions.

Therefore, the creation of detailed application notes and protocols for this specific purpose is not possible at this time. Researchers, scientists, and drug development professionals seeking to introduce a tert-butyl group are advised to consider well-established and documented alternative methods.

Established Methods for tert-Butylation

For the benefit of the intended audience, we present a summary of commonly employed methods for the introduction of the tert-butyl group, which serves as a crucial protecting group for alcohols, phenols, and carboxylic acids in multi-step organic synthesis.

The tert-butyl group is valued for its steric bulk, which provides effective protection, and its susceptibility to removal under specific acidic conditions, ensuring orthogonal deprotection strategies. The choice of tert-butylating agent and reaction conditions depends on the nature of the substrate and the presence of other functional groups.

Acid-Catalyzed Addition to Isobutylene

One of the most common and atom-economical methods for tert-butylation involves the acid-catalyzed addition of an alcohol or carboxylic acid to isobutylene.

General Reaction Scheme:

Experimental Workflow:

Protocol:

-

To a solution of the substrate (alcohol or carboxylic acid) in an anhydrous solvent (e.g., dichloromethane or dioxane) in a pressure vessel, a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) is added.

-

The vessel is cooled, and a condensed excess of isobutylene is added.

-

The vessel is sealed and allowed to warm to room temperature, followed by stirring for several hours to days, depending on the substrate's reactivity.

-

Upon reaction completion (monitored by TLC or GC), the vessel is carefully vented, and the reaction mixture is quenched with a mild base (e.g., sodium bicarbonate solution).

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or distillation to afford the pure tert-butylated compound.

Reaction with tert-Butyl Trichloroacetimidate

This method offers a milder alternative to the use of isobutylene and strong acids, making it suitable for acid-sensitive substrates.

General Reaction Scheme:

Signaling Pathway (Logical Relationship):

Protocol:

-

To a solution of the substrate and tert-butyl trichloroacetimidate in an anhydrous, non-polar solvent (e.g., cyclohexane or dichloromethane) at 0 °C, a catalytic amount of boron trifluoride etherate is added dropwise.

-

The reaction mixture is stirred at room temperature and monitored by TLC.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The layers are separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The residue is purified by column chromatography to yield the desired product.

Data Summary of Common tert-Butylation Methods

| Method | Reagent | Catalyst | Typical Solvents | Temperature (°C) | Typical Yields (%) | Substrate Scope |

| Acid-Catalyzed Addition | Isobutylene | H₂SO₄, TsOH | Dichloromethane, Dioxane | Room Temp. | 60-95 | Alcohols, Carboxylic Acids |

| Imidate Method | tert-Butyl Trichloroacetimidate | BF₃·OEt₂ | Cyclohexane, Dichloromethane | 0 to Room Temp. | 70-98 | Alcohols, Phenols, Carboxylic Acids (especially acid-sensitive) |

| Di-tert-butyl Dicarbonate | (Boc)₂O | DMAP, Mg(ClO₄)₂ | THF, Dichloromethane | Room Temp. | 80-99 | Alcohols, Phenols, Amines |

Note: The yields and reaction conditions are general and may vary significantly depending on the specific substrate.

Conclusion

While the specific role of tert-butyl chlorodifluoroacetate in tert-butylation remains undocumented in readily accessible scientific literature, researchers have a robust toolkit of alternative methods at their disposal. The choice of method should be guided by the specific requirements of the synthesis, including substrate sensitivity, scale, and available reagents. The protocols and data provided for established methods offer a starting point for the successful introduction of the tert-butyl protecting group in a variety of research and development settings.

Application Notes and Protocols: Reactions of tert-Butyl Chlorodifluoroacetate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl chlorodifluoroacetate is a halogenated ester with the chemical formula C₆H₉ClF₂O₂.[1] While α-halo esters are typically subject to nucleophilic substitution at the α-carbon, the reactivity of tert-butyl chlorodifluoroacetate is dominated by an alternative pathway due to the presence of the two fluorine atoms and the chlorine atom. Instead of undergoing direct nucleophilic acyl substitution, its primary reaction with nucleophiles, particularly under basic conditions, involves the formation of difluorocarbene (:CF₂), a highly reactive intermediate. This carbene is then the species that reacts with the nucleophile.

These application notes will focus on the generation of difluorocarbene from chlorodifluoroacetate derivatives and their subsequent reactions with nucleophiles, as this is the predominantly documented reaction pathway.

Application Notes: A Versatile Precursor for Difluorocarbene

tert-Butyl chlorodifluoroacetate and its salts are valuable reagents in organic synthesis, primarily serving as precursors for the in-situ generation of difluorocarbene. This highly electrophilic intermediate can then participate in a variety of synthetic transformations, including:

-

Cyclopropanation: Reaction with alkenes to form gem-difluorocyclopropanes.

-

Insertion Reactions: Insertion into C-H and Si-H bonds.

-

Formation of Isocyanides: Reaction with primary amines.[2]

The tert-butyl ester offers the advantage of being soluble in organic solvents, potentially allowing for milder and more homogeneous reaction conditions compared to its inorganic salt counterparts.

Reaction with Primary Amines: Synthesis of Isocyanides

A significant application of the difluorocarbene generated from chlorodifluoroacetates is the synthesis of isocyanides from primary amines. This method provides a safer alternative to traditional methods that often employ toxic reagents like metal cyanides or chloroform under basic conditions.[2]

Experimental Protocol: General Procedure for the Synthesis of Isocyanides from Primary Amines using a Chlorodifluoroacetate Source

The following is a general protocol adapted from the literature for the reaction of sodium chlorodifluoroacetate with primary amines. This serves as a representative procedure for the reactivity of the chlorodifluoroacetate moiety.[2]

Materials:

-

Primary amine

-

Sodium chlorodifluoroacetate (or tert-butyl chlorodifluoroacetate)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware for inert atmosphere reactions

-

Stirring and heating apparatus

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the primary amine (1.0 mmol), potassium carbonate (2.0 mmol), and sodium chlorodifluoroacetate (2.0 mmol).

-

Add anhydrous DMF (5.0 mL) to the flask.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired isocyanide.

Quantitative Data: Representative Yields for Isocyanide Synthesis

The following table summarizes the yields for the synthesis of various isocyanides from primary amines using sodium chlorodifluoroacetate as the difluorocarbene precursor.[2]

| Primary Amine Substrate | Product Isocyanide | Yield (%) |

| Aniline | Phenyl isocyanide | 65 |

| 4-Methylaniline | 4-Tolyl isocyanide | 70 |

| 4-Methoxyaniline | 4-Methoxyphenyl isocyanide | 68 |

| Benzylamine | Benzyl isocyanide | 55 |

| n-Butylamine | n-Butyl isocyanide | 50 |

Reaction with Thiols and Alcohols

Mandatory Visualizations

Logical Relationship: Reactivity of tert-Butyl Chlorodifluoroacetate

Caption: General reaction pathway of tert-butyl chlorodifluoroacetate with nucleophiles.

Experimental Workflow: Isocyanide Synthesis

References

Troubleshooting & Optimization

Common side reactions with tert-Butyl chlorodifluoroacetate

Welcome to the technical support center for tert-Butyl chlorodifluoroacetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during experiments with this reagent.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactivity of tert-Butyl chlorodifluoroacetate?

Tert-Butyl chlorodifluoroacetate is primarily used as an electrophilic reagent for the introduction of the chlorodifluoroacetyl group. The electron-withdrawing nature of the fluorine and chlorine atoms makes the carbonyl carbon susceptible to nucleophilic attack.

Q2: What are the common storage and handling recommendations for this reagent?

To ensure the stability of tert-Butyl chlorodifluoroacetate, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1] It is important to avoid contact with strong oxidizing agents and moisture.

Q3: Is tert-Butyl chlorodifluoroacetate sensitive to acidic or basic conditions?

Yes, like other tert-butyl esters, it is sensitive to acidic conditions, which can lead to hydrolysis and the formation of isobutylene. It is generally more stable under neutral and basic conditions, although strong bases at elevated temperatures can promote elimination reactions.

Q4: What are the expected decomposition products of tert-Butyl chlorodifluoroacetate?

Under acidic conditions or upon thermal decomposition, the compound can break down into isobutylene, chlorodifluoroacetic acid, and tert-butanol. Thermal decomposition can also release irritating and toxic gases.[2]

Troubleshooting Guide

This section addresses specific problems that may arise during the use of tert-Butyl chlorodifluoroacetate.

Issue 1: Low Yield of the Desired Product

Possible Causes & Solutions:

| Cause | Recommended Action |

| Hydrolysis of the Reagent | Ensure all reactants and solvents are anhydrous. Use a dry inert atmosphere (e.g., nitrogen or argon) for the reaction. |

| Competing Elimination Reaction | Avoid high reaction temperatures. If a base is required, consider using a non-nucleophilic, sterically hindered base in stoichiometric amounts rather than in large excess. |

| Incorrect Solvent Choice | Use a polar aprotic solvent such as THF, DMF, or acetonitrile to favor nucleophilic substitution over elimination and to prevent reagent decomposition. Protic solvents may lead to solvolysis. |

| Reagent Purity | Verify the purity of the tert-Butyl chlorodifluoroacetate via techniques like NMR or GC-MS before use. Impurities can interfere with the reaction. |